Cas no 80-35-3 (Sulfamethoxypyridazine)

Sulfamethoxypyridazine is a synthetic antimicrobial agent exhibiting broad-spectrum activity against gram-negative bacteria. It offers an effective solution for treating bacterial infections through its rapid inhibition of bacterial growth and replication, with minimal impact on mammalian cell metabolism. Its unique pharmacokinetic profile enables targeted delivery.
Sulfamethoxypyridazine structure
Sulfamethoxypyridazine structure
商品名:Sulfamethoxypyridazine
CAS番号:80-35-3
MF:C11H12N4O3S
メガワット:280.302980422974
MDL:MFCD00057372
CID:34210
PubChem ID:87561272

Sulfamethoxypyridazine 化学的及び物理的性質

名前と識別子

    • sulfamethoxypyridazine
    • SMPZ
    • N1-(6-methoxypyridazin-3-yl)sulphanilamide
    • Sulfametoxipiridazine
    • Sulfanilamide, N1-(6-methoxy-3-pyridazinyl)-
    • Sulfapyridazine
    • Sulfdurazin
    • Sulfozona
    • Sulphamethoxypyridazine
    • Sultirene
    • Surirene
    • 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
    • Sulfamethoxypyridazi
    • N1-(6-Methoxypyridazin-3-yl)sulfanilamide
    • WAKO190-14641
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide
    • N-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide
    • Sulfalex
    • Midicel
    • Spofadazine
    • Longin
    • 3-Sulfa-6-methoxypyridazine
    • Sulfametoxipiridazina
    • Quinoseptyl
    • Lederkyn
    • Depovernil
    • Piridolo
    • Petrisul
    • Lisulfen
    • Retasulfin
    • Slosul
    • Midikel
    • Lentac
    • Altezol
    • Retamid
    • Paramid
    • Medicel
    • Davosin
    • Vinces
    • Opinsul
    • Myasul
    • Kinex
    • Kynex
    • Durox
    • Solfametossipiridazina
    • Smop
    • Paramid Supra
    • Sulfamethoxypyridazinum
    • 3-Sulfanilamido-6-methoxypyridazine
    • 3-Methoxy-6-sul
    • W-104237
    • 3-Sulfanilamide-6-methoxypyridazine
    • Prestwick1_000724
    • 4-amino-N-[6-(methyloxy)pyridazin-3-yl]benzenesulfonamide
    • GTPL12686
    • Kineks
    • HMS2234F17
    • DTXSID5023611
    • KBio3_002483
    • MLS001148433
    • 3-p-Aminobenzenesulphonamido-6-methoxypyridazine
    • Prestwick3_000724
    • s4250
    • Pharmakon1600-01501156
    • SR-01000000179-3
    • Sulfamethoxypyridazine 100 microg/mL in Acetonitrile
    • SULFAMETHOXYPYRIDAZINUM [WHO-IP LATIN]
    • Sulfamethoxypyridazine, VETRANAL(TM), analytical standard
    • Sulfamethoxypyridazine, European Pharmacopoeia (EP) Reference Standard
    • MLS000100719
    • S0591
    • SMR000018386
    • Pyridazine, sulfamethoxy-
    • MLS000069641
    • SULFAMETHOXYPYRIDAZINE [MART.]
    • T034E4NS2Z
    • 3-(4-Aminobenzenesulfonamido)-6-methoxypyridazine
    • UNII-T034E4NS2Z
    • SULFAMETHOXYPYRIDAZINE [MI]
    • Tox21_110373
    • NCGC00016324-04
    • SDCCGMLS-0003277.P003
    • BPBio1_000714
    • Solfametossipiridazina [DCIT]
    • Oprea1_275757
    • SULFAMETHOXYPYRIDAZINE [WHO-IP]
    • sulfamethoxipyridazine
    • HMS2092J05
    • SR-01000000179-4
    • CHEBI:102516
    • CCG-38976
    • Sulfamethoxypyridazine, analytical standard
    • Spectrum5_001187
    • AB00052228
    • Epitope ID:122239
    • DB13773
    • 6-Methoxy-3-sulfanilamidopyridazine
    • Prestwick0_000724
    • BRD-K00938507-001-13-7
    • CL-13494
    • LS-147808
    • Tox21_110373_1
    • 4-Amino-N-(6-methoxy-pyridazin-3-yl)-benzenesulfonamide
    • SULFAMETHOXYPYRIDAZINE [WHO-DD]
    • NCGC00016324-08
    • Sulfamethoxipyridazinum
    • HMS1921L17
    • Spectrum3_001462
    • 5-25-12-00424 (Beilstein Handbook Reference)
    • KBioGR_000760
    • sulfapiridazin
    • 6-Sulfanilamido-3-methoxypyridazine
    • NCGC00022232-04
    • VLYWMPOKSSWJAL-UHFFFAOYSA-N
    • 3-Methoxy-6-sulfanylamidopyridazine
    • Sulfamethoxypyridazine (INN)
    • KBio2_004199
    • NCGC00016324-09
    • CS-4821
    • BSPBio_002983
    • NSC 757875
    • FT-0653623
    • DivK1c_000239
    • NCGC00016324-03
    • 6-Methoxy-3-pyridazinylsulfanilamide
    • CHEMBL268869
    • Retasulphine
    • 80-35-3
    • MFCD00057372
    • D70409
    • Benzenesulfonamide, 4-amino-N-(6-methoxy-3-pyridazinyl)-
    • NINDS_000239
    • EINECS 201-272-5
    • Sulfamethoxypyridazine [USP:INN:BAN]
    • NCGC00016324-06
    • benzenesulfonamide,4-amino-n-(6-methoxy-3-pyridazinyl)-
    • HMS3652H21
    • SR-01000000179
    • HY-B1387
    • HMS2097A10
    • AB00052228_12
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzolsulfonamid
    • DTXCID203611
    • A839894
    • HMS500L21
    • Spectrum2_001429
    • 3-Methoxy-6-sulfanilamidopyridazine
    • NCGC00022232-03
    • Sulfamethoxypyridazinum [INN-Latin]
    • Sulfanilamide, N(sup 1)-(6-methoxy-3-pyridazinyl)-
    • NCGC00016324-01
    • CL 13494
    • SPBio_001538
    • KBio2_006767
    • NCGC00016324-05
    • AKOS000605846
    • Lederkyn (TN)
    • Sulfamethoxypyridazine [INN]
    • N1-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • 3-(p-Aminobenzenesulfamido)-6-methoxypyridazine
    • BSPBio_000648
    • NSC757875
    • Prestwick_118
    • SPBio_002587
    • D02439
    • SBI-0051666.P002
    • KBioSS_001631
    • HMS1570A10
    • BRN 0277076
    • AC-32613
    • IDI1_000239
    • Spectrum4_000430
    • AC-12005
    • sulfamethoxypyridazin-
    • Spectrum_001151
    • HMS3714A10
    • N(sup 1)-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • SW196429-3
    • Q7636177
    • Sulfametoxipiridazina [INN-Spanish]
    • Sulfamethoxypyridazine 1000 microg/mL in Acetonitrile
    • BS-32820
    • RP 7522
    • SCHEMBL93617
    • KBio1_000239
    • BRD-K00938507-001-05-3
    • CAS-80-35-3
    • Prestwick2_000724
    • NCGC00016324-02
    • SPECTRUM1501156
    • NSC-757875
    • KBio2_001631
    • Opera_ID_698
    • N(1)-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • NS00003006
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide (ACI)
    • Sulfanilamide, N1-(6-methoxy-3-pyridazinyl)- (7CI, 8CI)
    • CL 13,494
    • Davozil
    • LAS
    • LAS (pharmaceutical)
    • Lederkin
    • MeSH ID: D013421
    • Retasulfine
    • Succinylsulfathi
    • J01ED05
    • Sulfamethoxypyridazine (USP:INN:BAN)
    • SULFAMETHOXYPYRIDAZINE (MART.)
    • BRD-K00938507-001-16-0
    • BRD-K00938507-001-17-8
    • Sulfamethoxypyridazinum (INN-Latin)
    • Sulfametoxipiridazina (INN-Spanish)
    • Sulfamethoxypyridazine
    • MDL: MFCD00057372
    • インチ: 1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
    • InChIKey: VLYWMPOKSSWJAL-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(N)=CC=1)(NC1C=CC(OC)=NN=1)=O

計算された属性

  • せいみつぶんしりょう: 280.06300
  • どういたいしつりょう: 280.063011
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 116

じっけんとくせい

  • 色と性状: 薄い黄色の結晶は、光にさらされると変色しやすい
  • 密度みつど: 1.3936 (rough estimate)
  • ゆうかいてん: 180.0 to 184.0 deg-C
  • ふってん: 564.9°C at 760 mmHg
  • フラッシュポイント: 295.4°C
  • 屈折率: 1.6200 (estimate)
  • PSA: 115.58000
  • LogP: 2.60320
  • じょうきあつ: 0.0±1.5 mmHg at 25°C
  • マーカー: 8919
  • 酸性度係数(pKa): 6.7(at 25℃)
  • ようかいせい: 冷水に溶けず、沸騰水に微溶解する

Sulfamethoxypyridazine セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H315,H318,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 37/38-41
  • セキュリティの説明: S26-S39
  • 福カードFコード:10
  • RTECS番号:WP0400000
  • 危険物標識: Xi
  • どくせい:LD50 orally in mice: 1750 mg/kg, (Seki)
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R37/38

Sulfamethoxypyridazine 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Sulfamethoxypyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0844-100mg
Sulfamethoxypyridazine
80-35-3 99.3%
100mg
¥ 417 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-VQ165-1g
Sulfamethoxypyridazine
80-35-3 98%
1g
¥69.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-VQ165-25g
Sulfamethoxypyridazine
80-35-3 98%
25g
¥568.0 2022-06-10
eNovation Chemicals LLC
D146065-100g
SULFAMETHOXYPYRIDAZINE
80-35-3 98%
100g
$285 2024-08-03
Chemenu
CM164511-100g
Sulfamethoxypyridazine
80-35-3 98%
100g
$400 2023-01-02
TRC
S699140-100mg
Sulfamethoxypyridazine
80-35-3
100mg
$51.00 2023-05-17
TRC
S699140-25g
Sulfamethoxypyridazine
80-35-3
25g
$242.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
46858-250MG-R
Sulfamethoxypyridazine
80-35-3
250mg
¥587.72 2023-04-25
Ambeed
A754187-25g
4-Amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
80-35-3 95%
25g
$64.0 2025-02-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0844-50 mg
Sulfamethoxypyridazine
80-35-3 99.30%
50mg
¥321.00 2022-04-26

Sulfamethoxypyridazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol ;  100 - 110 °C
リファレンス
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphoric tribromide
2.1 150 - 160 °C
3.1 Solvents: Methanol ;  100 - 110 °C
リファレンス
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Methanol ;  100 - 110 °C
リファレンス
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.4
リファレンス
Structure-based virtual screening and optimization of modulators targeting Hsp90-Cdc37 interaction
Wang, Lei; et al, European Journal of Medicinal Chemistry, 2017, 136, 63-73

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate ;  150 - 160 °C
2.1 Solvents: Methanol ;  100 - 110 °C
リファレンス
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphoric tribromide
2.1 150 - 160 °C
3.1 Solvents: Methanol ;  100 - 110 °C
リファレンス
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Activated charcoal Solvents: Methanol
リファレンス
3-Sulfanilamido-6-alkoxypyridazines and related compounds
Clark, J. H.; et al, Journal of the American Chemical Society, 1958, 80, 980-3

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.4
リファレンス
Structure-based virtual screening and optimization of modulators targeting Hsp90-Cdc37 interaction
Wang, Lei; et al, European Journal of Medicinal Chemistry, 2017, 136, 63-73

ごうせいかいろ 9

はんのうじょうけん
1.1 150 - 160 °C
2.1 Solvents: Methanol ;  100 - 110 °C
リファレンス
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Nickel acetate Solvents: Methanol ;  50 - 60 min, 50 - 55 °C; cooled
リファレンス
Synthesis and antimicrobial activity of sulfanylamide-containing copper(II) and nickel(II) salicylidenethiosemicarbazidates
Gulya, A. P.; et al, Pharmaceutical Chemistry Journal, 2007, 41(11), 596-599

Sulfamethoxypyridazine Raw materials

Sulfamethoxypyridazine Preparation Products

Sulfamethoxypyridazine 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-35-3)Sulfamethoxypyridazine
sfd2170
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-35-3)Sulfamethoxypyridazine
1883498
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ